molecular formula C9H12O2 B009069 Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- CAS No. 108451-43-0

Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene-

Cat. No. B009069
M. Wt: 152.19 g/mol
InChI Key: FFHFXYHAGXQKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 3-(2-methylenevinyl)cyclopentanecarboxylic acid or CPMA, and it is a cyclic unsaturated carboxylic acid. CPMA has been used in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.

Scientific Research Applications

CPMA has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including natural products and pharmaceuticals. CPMA derivatives have been synthesized and tested for their biological activities, such as anticancer, antimicrobial, and antiviral activities. CPMA has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions and cycloadditions.

Mechanism Of Action

The mechanism of action of CPMA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. CPMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPMA has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.

Biochemical And Physiological Effects

CPMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA polymerase and RNA polymerase. CPMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. CPMA has been shown to have antiviral activity against HIV and herpes simplex virus. In addition, CPMA has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using CPMA in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds. CPMA derivatives have been synthesized and tested for their biological activities, which makes it a valuable tool in drug discovery. However, one limitation of using CPMA is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving CPMA. One direction is the synthesis of new CPMA derivatives and testing them for their biological activities. Another direction is the development of new synthetic methods for CPMA and its derivatives. CPMA could also be used as a ligand in metal-catalyzed reactions, and further research in this area could lead to the development of new synthetic methodologies. Finally, CPMA could be used as a starting material for the synthesis of new materials with unique properties, such as polymers and nanoparticles.

Synthesis Methods

The synthesis of CPMA involves the reaction between cyclopentadiene and acrolein. This reaction yields a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction to produce CPMA. The reaction is carried out under acidic conditions, using a catalyst such as p-toluenesulfonic acid or sulfuric acid. The yield of CPMA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reactants.

properties

CAS RN

108451-43-0

Product Name

Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene-

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-ethenyl-2-methylidenecyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,7-8H,1-2,4-5H2,(H,10,11)

InChI Key

FFHFXYHAGXQKOQ-UHFFFAOYSA-N

SMILES

C=CC1CCC(C1=C)C(=O)O

Canonical SMILES

C=CC1CCC(C1=C)C(=O)O

synonyms

Cyclopentanecarboxylic acid, 3-ethenyl-2-methylene- (9CI)

Origin of Product

United States

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